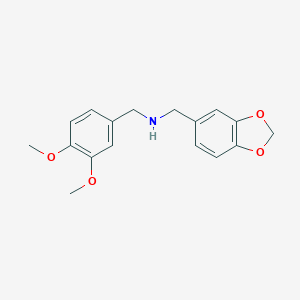
N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE is a complex organic compound characterized by its unique structure, which includes a benzo[1,3]dioxole ring and a dimethoxybenzylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole ring and the dimethoxybenzylamine moiety. Common synthetic routes include:
Formation of Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Preparation of Dimethoxybenzylamine: This involves the methylation of benzylamine derivatives using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the benzo[1,3]dioxole ring with the dimethoxybenzylamine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can replace methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzylamine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its antitumor properties, particularly against cell lines such as HeLa, A549, and MCF-7.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells . The compound can cause S-phase and G2/M-phase arrests, leading to the inhibition of cell proliferation.
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl-4-methylaniline: Shares the benzo[1,3]dioxole ring but differs in the substituent groups.
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: Contains a similar benzo[1,3]dioxole ring but with different functional groups.
1-benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid: Another compound with a benzo[1,3]dioxole ring, used in different applications.
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE is unique due to its specific combination of the benzo[1,3]dioxole ring and the dimethoxybenzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
301.34g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H19NO4/c1-19-14-5-3-12(7-16(14)20-2)9-18-10-13-4-6-15-17(8-13)22-11-21-15/h3-8,18H,9-11H2,1-2H3 |
InChI 键 |
UQORZIHYXFGJRG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


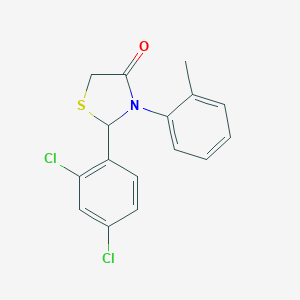
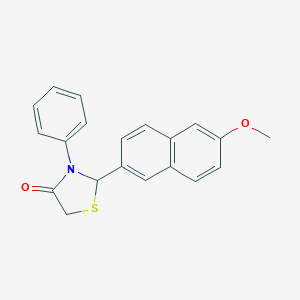
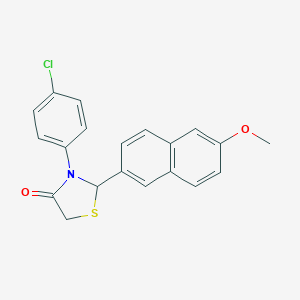
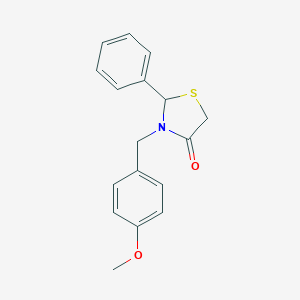
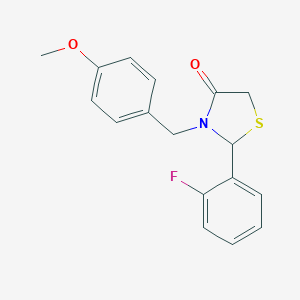
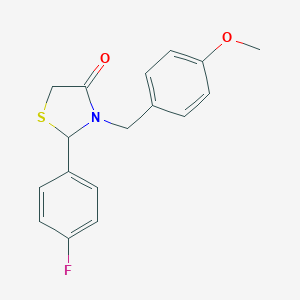
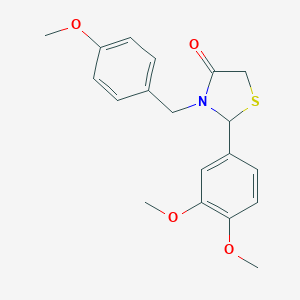
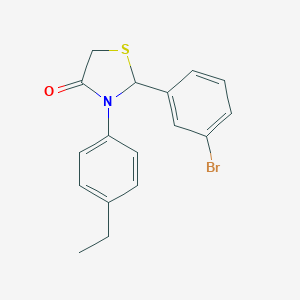
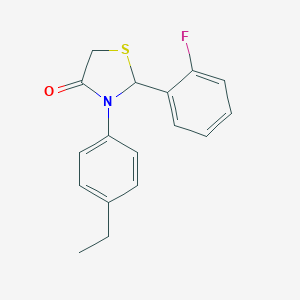
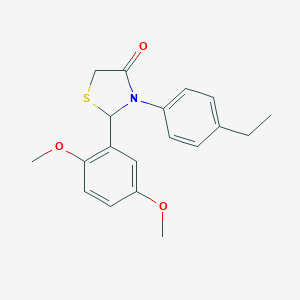
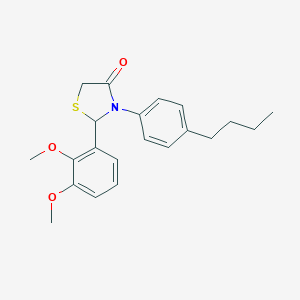
![4-{[4-(1-methyl-4(1H)-quinolinylidene)-2-butenylidene]amino}benzoic acid](/img/structure/B502016.png)
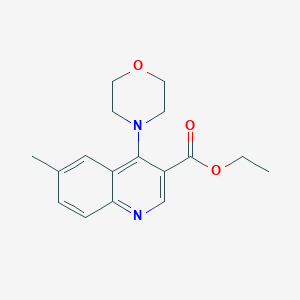
![N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine](/img/structure/B502019.png)
